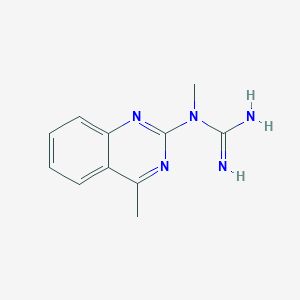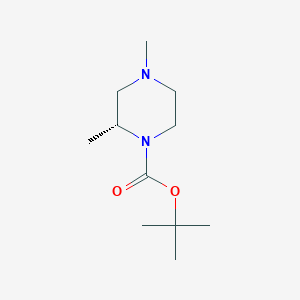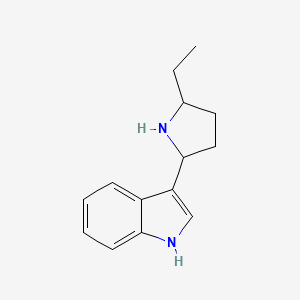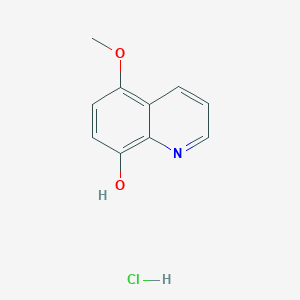
1-Methyl-1-(4-methylquinazolin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(4-methylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C10H11N5 It is known for its unique structure, which combines a quinazoline ring with a guanidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine typically involves the reaction of 4-methylquinazoline with guanidine derivatives. One common method includes the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different substituted guanidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Substituted guanidines.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
1-Methyl-1-(4-methylquinazolin-2-yl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membranes by slowing the rates of depolarization and repolarization . This interaction with acetylcholine receptors is crucial for its biological effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Methylquinazolin-2-yl)guanidine
- Quinazolinone derivatives
- Substituted guanidines
Comparison: 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine is unique due to its specific combination of a quinazoline ring and a guanidine group. This structure imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, while quinazolinone derivatives are known for their biological activities, the presence of the guanidine group in this compound enhances its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C11H13N5 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-methyl-1-(4-methylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C11H13N5/c1-7-8-5-3-4-6-9(8)15-11(14-7)16(2)10(12)13/h3-6H,1-2H3,(H3,12,13) |
Clé InChI |
AJAMDTQOMGOCBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC2=CC=CC=C12)N(C)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)
![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)

![5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane](/img/structure/B11888449.png)

![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)
![4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B11888465.png)


![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)


